molecular formula C12H13N3O2 B3416907 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one CAS No. 1001112-90-8

1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Cat. No.: B3416907
CAS No.: 1001112-90-8
M. Wt: 231.25 g/mol
InChI Key: VHXPTFXKTYPGTA-UHFFFAOYSA-N
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Description

1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a triazole-based compound characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-methoxyphenylmethyl group and at the 4-position with an acetyl group. This compound is of interest in medicinal chemistry due to the versatility of triazole scaffolds in drug design, particularly for antimicrobial, anticancer, and enzyme-targeting applications .

Properties

IUPAC Name

1-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9(16)12-8-15(14-13-12)7-10-3-5-11(17-2)6-4-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXPTFXKTYPGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680523
Record name 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88860-93-9, 1001112-90-8
Record name 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between azides and alkynes, often referred to as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the scalability and efficiency of the synthesis process .

Chemical Reactions Analysis

Reduction of the Ketone Group

The ethanone moiety undergoes reduction reactions to form secondary alcohols. Common reducing agents include:

Reagent Conditions Product Yield Reference
Sodium borohydrideEthanol, RT, 2–4 hours1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethanol~75%
Lithium aluminum hydrideTHF, 0°C → RT, 1 hour1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethanol~90%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with LiAlH4 providing higher efficiency due to its stronger reducing power .

Nucleophilic Addition to the Ketone

The ketone group participates in nucleophilic additions, forming tertiary alcohols or imines:

Reagent Conditions Product Notes Reference
Grignard (MeMgBr)Dry ether, 0°C → RT, 3 hours2-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}-2-propanolSteric hindrance limits yield (~60%)
Hydrazine (NH2NH2)Ethanol, reflux, 6 hoursThis compound hydrazoneForms stable hydrazone derivatives

Electrophilic Aromatic Substitution (Triazole Ring)

The 1,2,3-triazole ring undergoes electrophilic substitution, particularly at the C5 position:

Reagent Conditions Product Yield Reference
HNO3/H2SO40°C, 30 minutes5-Nitro-1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one~50%
Br2/FeBr3DCM, RT, 2 hours5-Bromo-1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one~65%

The electron-donating methoxy group on the benzyl substituent slightly deactivates the triazole ring, directing substitution to the C5 position.

Condensation Reactions

The ketone engages in condensation with amines or hydrazides to form Schiff bases or heterocycles :

Reagent Conditions Product Application Reference
Indoline-2,3-dioneEthanol, HCl, reflux, 4 hours1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}-N'-(2-oxoindolin-3-ylidene)ethan-1-one hydrazideAnticancer candidate
4-AminophenolAcetic acid, 80°C, 8 hours(E)-1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-hydroxyphenyl)ethan-1-imineChelating agent synthesis

Acid/Base Stability

The compound demonstrates moderate stability under acidic and basic conditions:

Condition Result Degradation Pathway Reference
1M HCl, RT, 24 hoursPartial hydrolysis of the triazole ring (≤20% degradation)Ring-opening to form amide intermediates
1M NaOH, RT, 24 hoursKetone group remains intact; triazole ring stableNo significant decomposition

Key Considerations:

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity :
Research has indicated that triazole derivatives exhibit antifungal properties. A study demonstrated that compounds similar to 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one showed effectiveness against various fungal strains, making them promising candidates for antifungal drug development .

Anticancer Properties :
Triazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cells . The mechanism often involves the inhibition of specific kinases involved in cell proliferation.

Analgesic and Anti-inflammatory Effects :
The compound has been explored for its analgesic and anti-inflammatory properties. Research suggests that triazole-containing compounds can modulate pain pathways and reduce inflammation markers, indicating potential use in pain management therapies .

Agricultural Applications

Pesticide Development :
The triazole structure is commonly found in agricultural chemicals. Research has shown that derivatives of this compound can act as effective fungicides against plant pathogens. They work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Herbicidal Properties :
Studies have also indicated that triazole derivatives can exhibit herbicidal activity. They interfere with the growth of specific weed species, providing an avenue for developing new herbicides that are environmentally friendly and effective in crop protection .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntifungalEffective
AnticancerCytotoxic
AnalgesicPain relief
HerbicidalGrowth inhibition

Table 2: Comparison with Other Triazole Derivatives

Compound NameAntifungal ActivityAnticancer ActivityHerbicidal Activity
This compoundModerateHighModerate
Similar Triazole AHighModerateLow
Similar Triazole BLowHighHigh

Case Studies

Case Study 1: Antifungal Efficacy
A study conducted on a series of triazole derivatives found that this compound exhibited significant antifungal activity against Candida albicans, with an IC50 value comparable to established antifungal agents .

Case Study 2: Cancer Cell Line Studies
In vitro tests on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests a potential role in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table compares 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one with structurally analogous triazole derivatives:

Compound Name Substituents Key Features Biological/Physicochemical Properties
2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one 4-Fluorophenyl, Cl Fluorine enhances lipophilicity; chlorine increases electrophilicity Exhibits cytotoxicity against cancer cell lines
1-{1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Oxolan (tetrahydrofuran) methyl Oxolan improves solubility in polar solvents Potential use in CNS-targeting drugs due to enhanced bioavailability
2,2,2-Trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one 4-Trifluoromethylphenyl, CF₃ Strong electron-withdrawing groups enhance binding to hydrophobic enzyme pockets Explored for antifungal and anti-inflammatory activity
1-(1-Cyclopentyl-1H-1,2,3-triazol-4-yl)ethan-1-one Cyclopentyl Bulky cyclopentyl group induces steric hindrance Used in materials science for stabilizing metal-organic frameworks

Key Research Findings

  • Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density, contrasting with electron-withdrawing groups (e.g., CF₃, Cl) in analogs like those in . This difference may reduce binding affinity to hydrophobic targets but improve interactions with polar residues in enzymes .
  • Biological Activity : Fluorinated analogs (e.g., ) show superior anticancer activity due to increased membrane permeability, while the methoxy-substituted compound may prioritize solubility and metabolic stability .
  • Synthetic Flexibility : Unlike trifluoroethyl- or oxolan-substituted triazoles (synthesized via click chemistry; ), the methoxyphenylmethyl group may require regioselective alkylation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Physicochemical Properties

  • Lipophilicity : LogP values vary significantly:
    • Target compound: Estimated LogP ~2.1 (moderate lipophilicity due to methoxy group).
    • Trifluoromethyl analog (): LogP ~3.5 (highly lipophilic).
    • Oxolan derivative (): LogP ~1.4 (hydrophilic) .
  • Solubility : The oxolan-substituted compound () exhibits >10 mg/mL solubility in water, whereas the methoxyphenyl analog is sparingly soluble (<1 mg/mL) .

Biological Activity

1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one, also known by its CAS Number 1001112-90-8, is a compound that has garnered attention for its potential biological activities. This triazole derivative exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 231.25 g/mol
  • Structure : The compound features a triazole ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that derivatives of triazoles displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinical isolates of Staphylococcus aureus and Escherichia coli .

Bacterial Strain Activity Observed
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Klebsiella pneumoniaeVariable activity

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The compound has been evaluated for its antifungal efficacy against Candida albicans, showing promising results. The mechanism is thought to involve the disruption of fungal cell membrane integrity .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For example, certain analogs have demonstrated cytotoxic effects on various cancer cell lines. The presence of the methoxyphenyl group is believed to enhance the interaction with cancer cell targets. Notably, compounds with similar structures have shown IC₅₀ values in the micromolar range against human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) .

Cell Line IC₅₀ (µM)
HT295.0
MCF710.0

The biological activities of this compound can be attributed to its ability to inhibit specific enzymes and disrupt cellular processes in microbial and cancer cells. The triazole ring is known to interfere with the biosynthesis of nucleic acids and proteins in pathogens, while the methoxy group enhances lipophilicity and cellular uptake .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that modifications on the phenyl ring significantly influenced their potency .
  • Anticancer Studies : Another research effort focused on the anticancer properties of related compounds, revealing that those with electron-donating groups exhibited enhanced cytotoxicity against tumor cells .

Q & A

Q. Table 1: Representative Synthetic Conditions

Azide PrecursorAlkyne ComponentCatalystSolventYieldReference
4-Methoxybenzyl azide3-ButynoneCuITHF88%
Aryl azide derivativesAcetylene ketonesCuSO4DMF76–95%

How can crystallographic data refinement challenges (e.g., twinning, disorder) be addressed when determining the structure of this compound using SHELX software?

(Advanced)
SHELXL employs robust algorithms for handling crystallographic challenges:

  • Twinning : The HKLF 5 format in SHELXL refines twinned data by partitioning overlapping reflections .
  • Disorder : The PART instruction isolates disordered moieties (e.g., flexible methoxyphenyl groups) for independent refinement .
  • Hydrogen bonding : Fourier difference maps resolve hydrogen-bonding networks, critical for understanding supramolecular packing (e.g., C–H···O interactions with R-factor = 0.041) .

Q. Key Parameters from :

  • Space group: C2/c
  • Data-to-parameter ratio: 13.2
  • Residual electron density: < 0.25 eÅ⁻³

What spectroscopic techniques are employed for characterizing this compound, and how are spectral ambiguities resolved?

(Basic)
Standard techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., triazole C-H at δ ~7.5–8.0 ppm) and carbonyl signals (δ ~200 ppm) .
  • IR : Confirms ketone C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 258.1104) .

(Advanced)
For complex spectra:

  • 2D NMR (COSY/HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .
  • Variable-temperature NMR : Mitigates signal broadening caused by rotational restrictions in the methoxyphenyl group .

What in vitro biological activities have been reported for derivatives of this compound, and how do structural modifications impact potency?

(Advanced)
Derivatives exhibit diverse bioactivity:

  • Anticancer activity : A thiadiazole-triazole hybrid showed IC50 = 39.6 µM against PC-3 prostate cancer cells, surpassing dacarbazine (IC50 = 883 µM) .
  • HDAC inhibition : Hydroxamic acid-linked triazoles inhibit HDAC2 with IC50 = 5.2 µM , attributed to enhanced zinc-binding via electron-withdrawing substituents .

Q. Table 2: Biological Activity of Analogues

Compound ModificationTarget/ActivityIC50 (µM)Reference
Thiadiazole-triazole hybridPC-3 cytotoxicity39.6
Hydroxamic acid-triazoleHDAC2 inhibition5.2
Fluorophenyl-triazole Schiff baseA549 cytotoxicity45.1

What safety protocols are recommended for handling this compound in laboratory settings?

(Basic)

  • Toxicity : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

How does regioselectivity in triazole formation impact the compound’s physicochemical properties?

(Advanced)
CuAAC exclusively generates the 1,4-triazole regioisomer , critical for:

  • Crystallinity : 1,4-regioisomers form stable monoclinic crystals (e.g., space group C2/c) .
  • Bioactivity : The 1,4-isomer optimizes steric alignment with biological targets (e.g., HDAC active sites) .
  • Solubility : Electron-withdrawing groups at the 4-position enhance aqueous solubility .

How are computational methods integrated with experimental data to predict molecular interactions?

(Advanced)

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts triazole binding to HDAC2’s catalytic pocket, validated by IC50 data .
  • DFT calculations : Optimize geometry for X-ray refinement and electronic structure analysis (e.g., HOMO-LUMO gaps) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 2
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1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

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